N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group linked to an ethylpiperazine moiety and a phenoxyacetamide group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of a cyclohexyl derivative, which can be achieved through the hydrogenation of cyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
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Introduction of the Piperazine Group: : The cyclohexyl intermediate is then reacted with 4-ethylpiperazine under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base, to form the desired cyclohexylpiperazine derivative.
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Attachment of the Phenoxyacetamide Group: : The final step involves the reaction of the cyclohexylpiperazine derivative with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and phenoxyacetamide moieties. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents such as alkyl halides (e.g., methyl iodide) can be used to introduce additional alkyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Alkyl halides, TEA, dimethylformamide (DMF)
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide
- N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide
- N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-chlorophenoxy)acetamide
Uniqueness
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H35N3O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-24-12-14-25(15-13-24)22(10-5-4-6-11-22)18-23-21(26)17-27-20-9-7-8-19(2)16-20/h7-9,16H,3-6,10-15,17-18H2,1-2H3,(H,23,26) |
InChI Key |
KOSNFOZFEFTZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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